1-Isobutyl-3-(2-Chloroethyl) Urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

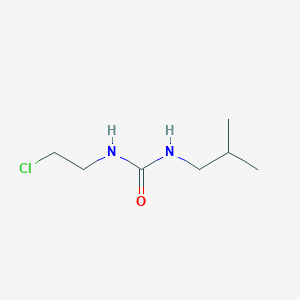

1-Isobutyl-3-(2-Chloroethyl) Urea is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antineoplastic Properties

1-Isobutyl-3-(2-Chloroethyl) Urea is recognized for its potential as an antineoplastic agent. It functions by alkylating DNA, which is a mechanism that can lead to the inhibition of cancer cell proliferation. The compound's structure allows it to interact with cellular components effectively, making it a candidate for further development in cancer therapies .

Synthesis of Carmustine

The compound serves as an intermediate in the synthesis of carmustine, a well-known chemotherapeutic agent used to treat various cancers, including brain tumors and lymphomas. The process involves converting 2-chloroethylamine to this compound without the use of hazardous reagents like phosgene, making it a safer alternative for large-scale production . This method enhances the compound's utility in pharmaceutical applications while minimizing environmental impact.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. Research indicates that modifications to the urea structure can enhance biological activity against various pathogens.

Biological Evaluation

A series of urea derivatives were synthesized and evaluated for their antimicrobial activity against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Some derivatives exhibited promising growth inhibition against Acinetobacter baumannii, suggesting that structural variations in urea compounds can lead to significant differences in antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The introduction of different substituents on the urea nitrogen can disrupt molecular planarity, enhancing solubility and biological activity . For instance, compounds with bulky groups showed improved interactions with target proteins involved in microbial resistance mechanisms.

Synthesis Protocols

A notable protocol involves synthesizing urea derivatives in aqueous media using carbonylimidazolides derived from primary amines. This approach not only improves yields but also enhances purity due to product precipitation .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of synthesized urea derivatives with target proteins. These studies provide insights into how structural modifications can influence binding affinity and specificity, guiding future design strategies for more potent antimicrobial agents .

Propiedades

Fórmula molecular |

C7H15ClN2O |

|---|---|

Peso molecular |

178.66 g/mol |

Nombre IUPAC |

1-(2-chloroethyl)-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C7H15ClN2O/c1-6(2)5-10-7(11)9-4-3-8/h6H,3-5H2,1-2H3,(H2,9,10,11) |

Clave InChI |

ROMJIXGXOJMKOC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNC(=O)NCCCl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.